(5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C31H27N5O2S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(5Z)-2-(4-methylphenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H27N5O2S/c1-4-16-38-26-15-14-23(17-21(26)3)28-24(19-35(33-28)25-8-6-5-7-9-25)18-27-30(37)36-31(39-27)32-29(34-36)22-12-10-20(2)11-13-22/h5-15,17-19H,4,16H2,1-3H3/b27-18- |
InChI Key |
BCLTXFXEKUWVAQ-IMRQLAEWSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological screening results, and mechanisms of action based on diverse scientific literature.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclocondensation methods. The structure is characterized using various spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is with a molecular weight of approximately 513.65 g/mol .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . In vitro tests demonstrated significant activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Proteus mirabilis
The zone of inhibition was measured using the well diffusion method, with results indicating that certain derivatives exhibited better efficacy than standard antibiotics like streptomycin .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| 10a | 15 | 62.5 |
| 10b | 20 | 31.25 |
| 10c | 18 | 125 |
| Streptomycin | 25 | 15.62 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Research indicates that it exhibits cytotoxicity against several cancer cell lines including:
- Breast cancer : MCF-7
- Cervical cancer : SiHa
- Prostate cancer : PC-3
Cell viability assays revealed that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. The binding affinity to tubulin suggests it may inhibit microtubule polymerization, similar to known chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Division : By interfering with tubulin polymerization, it disrupts mitotic spindle formation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
Study on Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical lab, derivatives of the compound were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at specific positions on the pyrazole and thiazole rings significantly enhanced antimicrobial activity.
Study on Cancer Cell Lines
A separate study focused on the anticancer effects of the compound against MCF-7 cells demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, a study published in Molecules demonstrated that novel compounds based on this scaffold exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole and triazole rings could enhance anticancer efficacy .
Case Study: Synthesis and Evaluation
A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activity. The results showed that certain derivatives inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most promising candidates were those with specific substituents that enhanced their interaction with biological targets involved in cancer progression .
Antimicrobial Properties
Thiazole derivatives have been recognized for their antimicrobial activities. Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit potent antibacterial and antifungal properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anti-inflammatory Effects
Compounds related to thiazolo[3,2-b][1,2,4]triazoles have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways by inhibiting specific enzymes and cytokines involved in inflammation.
Case Study: In Vivo Studies
Animal models treated with thiazolo[3,2-b][1,2,4]triazole derivatives showed reduced inflammation markers compared to control groups. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging evidence points towards the neuroprotective potential of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection Assessment
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that certain derivatives significantly reduced cell death and preserved cellular function. This opens avenues for further research into their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis Methodologies
The synthesis of (5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Condensation Reactions : Utilizing various aldehydes and ketones with hydrazones to form the pyrazole core.
- Cyclization Steps : Introducing thiazole and triazole moieties through cyclization reactions involving appropriate reagents under controlled conditions.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidative Cyclization
The synthesis involves oxidative cyclization of hydrazone intermediates using iodobenzene diacetate (IBD) under mild conditions (e.g., dichloromethane, room temperature). This step forms the fused triazole ring structure .
Mechanism :
-
Hydrazone formation : Reaction of 2-pyridylhydrazine with aldehydes to form N=CH bonds .
-
Oxidation : IBD promotes oxidative cyclization, breaking the NH bond and forming the triazole ring.
Nucleophilic Substitution
The compound’s electrophilic centers (e.g., sulfur in thiazole, nitrogen in triazole) may undergo nucleophilic substitution reactions. For example:
-
Sulfur reactivity : Thiazole rings can react with nucleophiles under basic conditions.
-
Triazole ring interactions : Susceptible to electrophilic or nucleophilic attack depending on substitution patterns.
Hydrolysis and Degradation
Under acidic or basic conditions, the compound may undergo hydrolysis, particularly at the thiazole-triazole junction. Stability studies would require pH-dependent analysis to assess degradation pathways.
Reaction Conditions and Optimization
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Oxidizing Agent | Iodobenzene diacetate (IBD) |
| Yield Range | 82–90% |
Analytical Methods
-
NMR spectroscopy : Confirms structural integrity by identifying aromatic protons and functional groups (e.g., NH stretches) .
-
Mass spectrometry : Verifies molecular weight and purity.
-
Chromatography : Purification method to isolate the compound.
Biological Implications
While not directly related to chemical reactivity, the compound’s fused triazole framework and substituents (e.g., propoxy groups) contribute to potential bioactivity. Antimicrobial studies on similar triazoles highlight the importance of substituent effects on activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogues based on substituents, molecular weight, and functional groups:
Preparation Methods
Synthetic Strategy and Key Intermediate Formation
The target compound’s architecture necessitates sequential construction of its thiazolo-triazole core, pyrazole substituent, and Z-configuration methylidene bridge. The synthesis begins with the preparation of 5-ethoxymethylidenethiazolo[3,2-b][1,2,] triazol-6-one (4 ), a pivotal intermediate synthesized via a three-component reaction of 1H- triazole-3-thiol (1 ), chloroacetic acid, and triethylorthoformate in acetic anhydride . This step proceeds with an 82% yield under reflux conditions (110°C, 6 hours), as confirmed by liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Reaction Conditions for Intermediate 4
| Parameter | Value |
|---|---|
| Starting Material | 1H- triazole-3-thiol |
| Reagents | Chloroacetic acid, triethylorthoformate |
| Solvent | Acetic anhydride |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 82% |
Synthesis of the Pyrazole Moiety
The pyrazole component, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (6 ), is synthesized via a Vilsmeier–Haack reaction. A mixture of 3-methyl-4-propoxyphenylhydrazine and phenylacetaldehyde undergoes cyclocondensation in phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by oxidation with manganese dioxide (MnO₂) to yield the aldehyde . This step achieves a 68% yield, with the propoxyphenyl group introduced via Williamson ether synthesis prior to hydrazine formation .
Table 2: Optimization of Pyrazole Synthesis
| Condition | Optimal Value |
|---|---|
| Cyclocondensation Temp | 0–5°C |
| Oxidizing Agent | MnO₂ |
| Solvent | DMF/POCl₃ |
| Reaction Time | 8 hours |
| Yield | 68% |
Condensation and Z-Isomer Control
The final step involves Knoevenagel condensation between aldehyde 6 and thiazolo-triazole 5 to form the methylidene bridge. Employing piperidine as a base in ethanol at reflux (78°C, 24 hours) promotes selective Z-isomer formation, driven by steric hindrance from the pyrazole’s phenyl group . The reaction mixture is cooled to 4°C to precipitate the product, yielding 63% of the target compound with >95% Z-configuration purity, as verified by NOESY NMR correlations .
Table 3: Condensation Reaction Parameters
| Parameter | Value |
|---|---|
| Base | Piperidine |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 24 hours |
| Z-Isomer Purity | >95% |
Purification and Analytical Validation
Crude product purification employs recrystallization from a dichloromethane/hexane mixture (1:3 v/v), enhancing crystallinity and removing unreacted aldehydes . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% chemical purity. Structural elucidation via single-crystal X-ray diffraction reveals intramolecular hydrogen bonding (N8–H8∙∙∙O12, 2.89 Å) and π-stacking interactions that stabilize the Z-configuration .
Industrial Scale-Up Considerations
Large-scale production utilizes continuous flow reactors to enhance heat transfer during exothermic steps (e.g., cyclocondensation). Catalyst recycling (e.g., Pd recovery via activated carbon filtration) and solvent recovery systems reduce costs and environmental impact . Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progression in real time, ensuring consistent Z-isomer output .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
